N-[2-(7-Ethyl-1H-indol-3-yl)ethyl]acetamide

Catalog No.
S14347479
CAS No.
M.F
C14H18N2O
M. Wt
230.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-(7-Ethyl-1H-indol-3-yl)ethyl]acetamide

Product Name

N-[2-(7-Ethyl-1H-indol-3-yl)ethyl]acetamide

IUPAC Name

N-[2-(7-ethyl-1H-indol-3-yl)ethyl]acetamide

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

InChI

InChI=1S/C14H18N2O/c1-3-11-5-4-6-13-12(9-16-14(11)13)7-8-15-10(2)17/h4-6,9,16H,3,7-8H2,1-2H3,(H,15,17)

InChI Key

YXZGRNWBTXFANX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2)CCNC(=O)C

N-[2-(7-Ethyl-1H-indol-3-yl)ethyl]acetamide is a compound characterized by its indole structure, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The specific molecular formula for this compound is C13H16N2OC_{13}H_{16}N_2O, and it has a molecular weight of 232.28 g/mol. The presence of the ethyl group at the 7-position of the indole ring and the acetamide functional group contributes to its unique chemical properties and potential biological activities.

Typical for indole derivatives:

  • Oxidation: The indole ring can be oxidized to form oxindole derivatives, often using reagents like potassium permanganate or chromium trioxide in acidic conditions.
  • Reduction: Reduction reactions can convert the indole ring to indoline derivatives, typically achieved through catalytic hydrogenation using palladium on carbon.
  • Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring, allowing for the introduction of various functional groups.

These reactions enable the modification of the compound for various applications in medicinal chemistry and materials science.

Indole derivatives, including N-[2-(7-Ethyl-1H-indol-3-yl)ethyl]acetamide, are known for their diverse biological activities. They have been studied for:

  • Antiviral: Potential effects against viral infections.
  • Anti-inflammatory: Reducing inflammation in various biological contexts.
  • Anticancer: Exhibiting cytotoxic properties against different cancer cell lines.
  • Antioxidant: Scavenging free radicals and reducing oxidative stress.
  • Antimicrobial: Showing activity against bacteria and fungi.

The compound's mechanism of action often involves interaction with specific molecular targets, such as enzymes or receptors, allowing it to modulate biological pathways effectively.

The synthesis of N-[2-(7-Ethyl-1H-indol-3-yl)ethyl]acetamide typically involves several steps:

  • Preparation of Indole Derivative: The synthesis starts with an appropriate indole derivative that contains the ethyl group at the 7-position.
  • Formation of Acetamide: The reaction between the indole derivative and acetic anhydride or acetyl chloride leads to the formation of the acetamide bond. This step may require dehydrating agents like N,N'-dicyclohexylcarbodiimide to facilitate coupling.
  • Purification: The final product is purified through recrystallization or chromatography to ensure high yield and purity.

These methods can be optimized for industrial production to enhance efficiency and reduce costs.

N-[2-(7-Ethyl-1H-indol-3-yl)ethyl]acetamide has several applications across various fields:

  • Medicinal Chemistry: Investigated for its potential therapeutic effects in treating cancer and other diseases.
  • Pharmaceutical Research: Used as a lead compound in drug discovery programs targeting various diseases.
  • Material Science: Explored for its properties in developing new materials and chemical processes.

The versatility of this compound makes it valuable in both research and practical applications.

Studies involving N-[2-(7-Ethyl-1H-indol-3-yl)ethyl]acetamide have focused on its interactions with biological targets. These include:

  • Binding Affinity: Evaluating how well the compound binds to specific receptors or enzymes, which is crucial for understanding its pharmacological effects.
  • Mechanistic Studies: Investigating how the compound influences cellular pathways, including apoptosis in cancer cells and modulation of immune responses.

Such studies provide insights into its potential therapeutic mechanisms and guide further development.

N-[2-(7-Ethyl-1H-indol-3-yl)ethyl]acetamide shares structural features with several related compounds, making comparisons valuable for understanding its uniqueness:

Compound NameMolecular FormulaKey FeaturesBiological Activity
N-(2-Hydroxy-2-(1H-indol-3-yl)ethyl)acetamideC13H15N2O2Hydroxy group additionAntimicrobial, Antioxidant
2-(7-Ethyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamideC21H20N2O3Phenylethyl substitutionAnticancer
2-(4-acetamidophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamideC17H18N2O3Acetamidophenoxy groupAntiviral

Uniqueness

The unique combination of functional groups in N-[2-(7-Ethyl-1H-indol-3-yl)ethyl]acetamide provides distinct physicochemical properties that differentiate it from similar compounds. Its specific biological activities and potential therapeutic applications make it a subject of interest in ongoing research.

XLogP3

2.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

230.141913202 g/mol

Monoisotopic Mass

230.141913202 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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